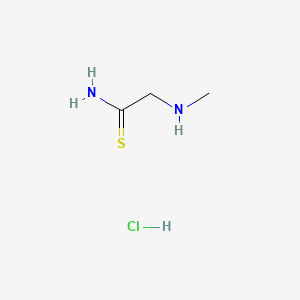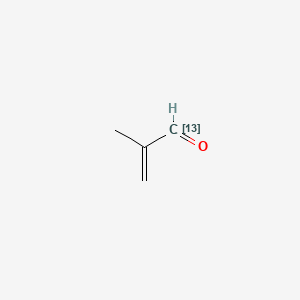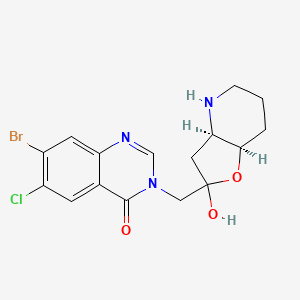
2-Desisopropyl-2-phenyl Repaglinide-d5 (Repaglinide Impurity)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Desisopropyl-2-phenyl Repaglinide-d5 (Repaglinide Impurity) is a biochemical compound used primarily in proteomics research. It has a molecular formula of C30H29D5N2O4 and a molecular weight of 491.63 . This compound is a deuterated form of Repaglinide, a medication used to treat type 2 diabetes by stimulating insulin release from the pancreas.
準備方法
The preparation of 2-Desisopropyl-2-phenyl Repaglinide-d5 involves synthetic routes that include the incorporation of deuterium atoms. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing deuterated compounds involve the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms into the desired molecular structure .
化学反応の分析
2-Desisopropyl-2-phenyl Repaglinide-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
2-Desisopropyl-2-phenyl Repaglinide-d5 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: It is used in the development of new pharmaceuticals and in quality control processes.
作用機序
The mechanism of action of 2-Desisopropyl-2-phenyl Repaglinide-d5 involves its interaction with molecular targets and pathways similar to those of Repaglinide. It stimulates the release of insulin from the pancreas by binding to the sulfonylurea receptor on the pancreatic beta cells. This binding triggers a series of intracellular events that lead to the opening of calcium channels and the influx of calcium ions, which ultimately results in insulin secretion .
類似化合物との比較
2-Desisopropyl-2-phenyl Repaglinide-d5 is unique due to its deuterated nature, which provides distinct advantages in research applications. Similar compounds include:
Repaglinide: The non-deuterated form used in the treatment of type 2 diabetes.
Deuterated Repaglinide: Other deuterated analogs of Repaglinide used in pharmacokinetic studies.
Sulfonylureas: A class of compounds that stimulate insulin release by binding to the sulfonylurea receptor.
The uniqueness of 2-Desisopropyl-2-phenyl Repaglinide-d5 lies in its specific deuterium incorporation, which enhances its stability and provides valuable insights in research .
特性
IUPAC Name |
4-[2-oxo-2-[[2-phenyl-1-(2-piperidin-1-ylphenyl)ethyl]amino]ethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O4/c1-2-36-28-20-23(15-16-25(28)30(34)35)21-29(33)31-26(19-22-11-5-3-6-12-22)24-13-7-8-14-27(24)32-17-9-4-10-18-32/h3,5-8,11-16,20,26H,2,4,9-10,17-19,21H2,1H3,(H,31,33)(H,34,35)/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMMEOVDUOZDJA-ZBJDZAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC2=CC=CC=C2)C3=CC=CC=C3N4CCCCC4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)NC(CC2=CC=CC=C2)C3=CC=CC=C3N4CCCCC4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1Z)-1-Buten-3-yn-1-yl]pyridine](/img/structure/B585036.png)


![methyl 2-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B585041.png)



![acetic acid;(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B585045.png)

![rac 8alpha-[Delta-5(10)]-Norgestrel](/img/structure/B585053.png)
